molecular formula C10H14O8 B020035 2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester CAS No. 4539-77-9

2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester

Cat. No. B020035
CAS RN: 4539-77-9
M. Wt: 262.21 g/mol
InChI Key: AEYYDCMADDBIJM-DKXJUACHSA-N
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Description

2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester is a complex organic compound. It contains a total of 33 bonds, including 19 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ten-membered ring, 2 esters (aliphatic), and 4 ethers (aliphatic) . The molecule consists of 32 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, and 8 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester is quite complex. It includes 2 six-membered rings and 1 ten-membered ring . The molecule also contains 2 ester groups and 4 ether groups . The chemical formula of this compound can be written as: C10H14O8 .


Physical And Chemical Properties Analysis

Esters, in general, have the formula RCOOR’, where R and R’ can be a variety of different groups . Given this structure, esters often participate in reactions such as hydrolysis and transesterification. The specific physical and chemical properties of 2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester would depend on the nature of the R and R’ groups and the specific environmental conditions.

properties

IUPAC Name

dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYDCMADDBIJM-DKXJUACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2[C@@H]([C@H](OCO2)C(=O)OC)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O,4-O:3-O,5-O-Dimethylene-D-glucaric acid dimethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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